Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of the 4-chlorophenyl group. Subsequent steps involve the formation of the triazoloquinoline moiety and its attachment to the thiophene ring via a thioether linkage. The final step includes the esterification to form the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-(quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate
- Ethyl 2-(3-(benzothiazol-2-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate
- Ethyl 2-(3-(benzimidazol-2-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate stands out due to the presence of the triazoloquinoline moiety, which imparts unique electronic and steric properties. This structural feature can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoylamino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3S2/c1-2-34-25(33)23-19(16-7-10-18(27)11-8-16)15-36-24(23)28-22(32)13-14-35-26-30-29-21-12-9-17-5-3-4-6-20(17)31(21)26/h3-12,15H,2,13-14H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWAUUXZTKMLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCSC3=NN=C4N3C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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